molecular formula C10H13Cl2NO B3329201 Ethyl 2-(2-chlorophenyl)ethanecarboximidate hydrochloride CAS No. 55770-05-3

Ethyl 2-(2-chlorophenyl)ethanecarboximidate hydrochloride

Cat. No. B3329201
CAS RN: 55770-05-3
M. Wt: 234.12 g/mol
InChI Key: MNPYVRKXBQXZIW-UHFFFAOYSA-N
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Patent
US05409943

Procedure details

A solution of 2-chlorobenzyl cyanide (32.4 g, 0.214 mol) in ethanol (70 ml) was cooled to 5 ° C., then HCl gas was passed through with stirring for 30 minutes and the resultant mixture was allowed to stand at room temperature for 18 hours. Evaporation of the solvent and trituration with ether gave the desired product, which was used immediately without further purification. Yield 49.0 g (98%).
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[CH2:4][C:5]#[N:6].Cl.[CH2:12]([OH:14])[CH3:13]>>[ClH:1].[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[CH2:4][C:5](=[NH:6])[O:14][CH2:12][CH3:13] |f:3.4|

Inputs

Step One
Name
Quantity
32.4 g
Type
reactant
Smiles
ClC1=C(CC#N)C=CC=C1
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand at room temperature for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent and trituration with ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.ClC1=C(C=CC=C1)CC(OCC)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.